Zanamivir
Zanamivir
Zanamivir is a member of guanidines. It has a role as an EC 3.2.1.18 (exo-alpha-sialidase) inhibitor and an antiviral agent.
A guanido-neuraminic acid that is used to inhibit neuraminidase.
Zanamivir is a Neuraminidase Inhibitor. The mechanism of action of zanamivir is as a Neuraminidase Inhibitor.
Zanamivir is an inhibitor of the influenza neuraminidase enzyme and is given by inhalation as therapy and prophylaxis against influenza A and B. Zanamivir has not been associated with clinically apparent liver injury, at least when given by inhalation.
Zanamivir is a sialic acid-analogue neuraminidase inhibitor with antiviral activity. Administered into the respiratory tract by aerosol inhalation, zanamivir selectively binds to and inhibits influenza A and B virus neuraminidase-mediated cleavage of sialic acid residues in host cell membrane-bound glycoprotein receptors for influenza viruses, preventing the release of progeny viruses from host cell surfaces and, so, further viral replication.
A guanido-neuraminic acid that is used to inhibit NEURAMINIDASE.
A guanido-neuraminic acid that is used to inhibit neuraminidase.
Zanamivir is a Neuraminidase Inhibitor. The mechanism of action of zanamivir is as a Neuraminidase Inhibitor.
Zanamivir is an inhibitor of the influenza neuraminidase enzyme and is given by inhalation as therapy and prophylaxis against influenza A and B. Zanamivir has not been associated with clinically apparent liver injury, at least when given by inhalation.
Zanamivir is a sialic acid-analogue neuraminidase inhibitor with antiviral activity. Administered into the respiratory tract by aerosol inhalation, zanamivir selectively binds to and inhibits influenza A and B virus neuraminidase-mediated cleavage of sialic acid residues in host cell membrane-bound glycoprotein receptors for influenza viruses, preventing the release of progeny viruses from host cell surfaces and, so, further viral replication.
A guanido-neuraminic acid that is used to inhibit NEURAMINIDASE.
Brand Name:
Vulcanchem
CAS No.:
139110-80-8
VCID:
VC20742290
InChI:
InChI=1S/C12H20N4O7/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17/h2,5-6,8-10,17,19-20H,3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16)/t5-,6+,8+,9+,10+/m0/s1
SMILES:
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N
Molecular Formula:
C12H20N4O7
Molecular Weight:
332.31 g/mol
Zanamivir
CAS No.: 139110-80-8
VCID: VC20742290
Molecular Formula: C12H20N4O7
Molecular Weight: 332.31 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

Description | Zanamivir is a member of guanidines. It has a role as an EC 3.2.1.18 (exo-alpha-sialidase) inhibitor and an antiviral agent. A guanido-neuraminic acid that is used to inhibit neuraminidase. Zanamivir is a Neuraminidase Inhibitor. The mechanism of action of zanamivir is as a Neuraminidase Inhibitor. Zanamivir is an inhibitor of the influenza neuraminidase enzyme and is given by inhalation as therapy and prophylaxis against influenza A and B. Zanamivir has not been associated with clinically apparent liver injury, at least when given by inhalation. Zanamivir is a sialic acid-analogue neuraminidase inhibitor with antiviral activity. Administered into the respiratory tract by aerosol inhalation, zanamivir selectively binds to and inhibits influenza A and B virus neuraminidase-mediated cleavage of sialic acid residues in host cell membrane-bound glycoprotein receptors for influenza viruses, preventing the release of progeny viruses from host cell surfaces and, so, further viral replication. A guanido-neuraminic acid that is used to inhibit NEURAMINIDASE. |
---|---|
CAS No. | 139110-80-8 |
Product Name | Zanamivir |
Molecular Formula | C12H20N4O7 |
Molecular Weight | 332.31 g/mol |
IUPAC Name | (2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
Standard InChI | InChI=1S/C12H20N4O7/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17/h2,5-6,8-10,17,19-20H,3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16)/t5-,6+,8+,9+,10+/m0/s1 |
Standard InChIKey | ARAIBEBZBOPLMB-UFGQHTETSA-N |
Isomeric SMILES | CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)N=C(N)N |
SMILES | CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N |
Canonical SMILES | CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N |
Appearance | Solid powder |
Colorform | White to off-white powder |
Melting Point | 256 °C |
Physical Description | Solid |
Purity | > 98% |
Solubility | In water, 18,000 mg/L at 25 °C 7.31e+00 g/L |
Synonyms | 2,3-Didehydro-2,4-Dideoxy-4-Guanidino-N-Acetyl-D-Neuraminic Acid 2,3-Didehydro-2,4-Dideoxy-4-Guanidinyl-N-Acetylneuraminic Acid 4 Guanidino 2 Deoxy 2,3 Didehydro N Acetylneuraminic Acid 4 Guanidino Neu5Ac2en 4-Guanidino-2,4-Dideoxy-2,3-Didehydro-N-Acetylneuraminic Acid 4-Guanidino-2-Deoxy-2,3-Didehydro-N-Acetylneuraminic Acid 4-Guanidino-Neu5Ac2en 5-Acetylamino-2,6-Anhydro-4-Guanidino-3,4,5-Trideoxy-D-Galacto-Non-Enoic Acid Acid, 4-Guanidino-2-Deoxy-2,3-Didehydro-N-Acetylneuraminic GG 167 GG-167 GG167 Relenza Zanamivi |
Vapor Pressure | 4.4X10-18 mm Hg at 25 °C (est) |
Reference | 1: Pires de Mello CP, Drusano GL, Adams JR, Shudt M, Kulawy R, Brown AN. Oseltamivir-zanamivir combination therapy suppresses drug-resistant H1N1 influenza A viruses in the hollow fiber infection model (HFIM) system. Eur J Pharm Sci. 2017 Oct 25;111:443-449. doi: 10.1016/j.ejps.2017.10.027. [Epub ahead of print] PubMed PMID: 29079337. 2: Bradley JS, Blumer JL, Romero JR, Michaels MG, Munoz FM, Kimberlin DW, Pahud B, DeBiasi RL, Yamamoto G, Roberts G, Hossain M, Shortino D, Yates PJ, Adams B, Peppercorn A. Intravenous Zanamivir in Hospitalized Patients With Influenza. Pediatrics. 2017 Nov;140(5). pii: e20162727. doi: 10.1542/peds.2016-2727. PubMed PMID: 29051331. 3: Abed Y, Boivin G. A Review of Clinical Influenza A and B Infections With Reduced Susceptibility to Both Oseltamivir and Zanamivir. Open Forum Infect Dis. 2017 May 18;4(3):ofx105. doi: 10.1093/ofid/ofx105. eCollection 2017 Summer. Review. PubMed PMID: 28852674; PubMed Central PMCID: PMC5569976. 4: Oh DY, Panozzo J, Vitesnik S, Farrukee R, Piedrafita D, Mosse J, Hurt AC. Selection of multi-drug resistant influenza A and B viruses under zanamivir pressure and their replication fitness in ferrets. Antivir Ther. 2017 Feb 14. doi: 10.3851/IMP3135. [Epub ahead of print] PubMed PMID: 28195559. 5: Dholakia D, Goyal S, Jamal S, Singh A, Das A, Grover A. Molecular modeling and lead design of substituted zanamivir derivatives as potent anti-influenza drugs. BMC Bioinformatics. 2016 Dec 22;17(Suppl 19):512. doi: 10.1186/s12859-016-1374-1. PubMed PMID: 28155702; PubMed Central PMCID: PMC5259988. 6: Trebbien R, Pedersen SS, Vorborg K, Franck KT, Fischer TK. Development of oseltamivir and zanamivir resistance in influenza A(H1N1)pdm09 virus, Denmark, 2014. Euro Surveill. 2017 Jan 19;22(3). pii: 30445. doi: 10.2807/1560-7917.ES.2017.22.3.30445. PubMed PMID: 28128091; PubMed Central PMCID: PMC5322288. 7: Marty FM, Vidal-Puigserver J, Clark C, Gupta SK, Merino E, Garot D, Chapman MJ, Jacobs F, Rodriguez-Noriega E, Husa P, Shortino D, Watson HA, Yates PJ, Peppercorn AF. Intravenous zanamivir or oral oseltamivir for hospitalised patients with influenza: an international, randomised, double-blind, double-dummy, phase 3 trial. Lancet Respir Med. 2017 Feb;5(2):135-146. doi: 10.1016/S2213-2600(16)30435-0. Epub 2017 Jan 14. PubMed PMID: 28094141. 8: Mancano MA. ISMP Adverse Drug Reactions: Sildenafil-Induced Erythema Multiforme Acute Liver Injury Due to Febuxostat Intravenous Acetaminophen-Induced Acute Hepatotoxicity Acute Transient Myopia Induced by Zanamivir Lidocaine-Induced Hoigne Syndrome. Hosp Pharm. 2016 Dec;51(11):884-887. doi: 10.1310/hpj5111-884. PubMed PMID: 28057946; PubMed Central PMCID: PMC5199219. 9: Wu Y, Gao F, Qi J, Bi Y, Fu L, Mohan S, Chen Y, Li X, Pinto BM, Vavricka CJ, Tien P, Gao GF. Resistance to Mutant Group 2 Influenza Virus Neuraminidases of an Oseltamivir-Zanamivir Hybrid Inhibitor. J Virol. 2016 Nov 14;90(23):10693-10700. Print 2016 Dec 1. PubMed PMID: 27654293; PubMed Central PMCID: PMC5110174. 10: Abed Y, Carbonneau J, L/'Huillier AG, Kaiser L, Boivin G. Droplet digital PCR to investigate quasi-species at codons 119 and 275 of the A(H1N1)pdm09 neuraminidase during zanamivir and oseltamivir therapies. J Med Virol. 2017 Apr;89(4):737-741. doi: 10.1002/jmv.24680. Epub 2016 Sep 14. PubMed PMID: 27602879. |
PubChem Compound | 60855 |
Last Modified | Sep 12 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume